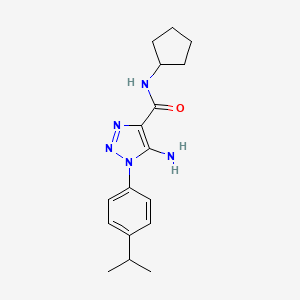![molecular formula C17H13BrN2O3 B5112800 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5112800.png)
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of bromine and hydroxyl functional groups attached to a phenyl ring, and an imidazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzylamine and 4-hydroxybenzaldehyde.
Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as urea or thiourea, under acidic or basic conditions.
Condensation Reaction: The final step involves a condensation reaction between the intermediate product and 4-hydroxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Catalysts: Using catalysts to accelerate the reaction.
Solvent Selection: Choosing appropriate solvents to improve reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction and minimize by-products.
化学反応の分析
Types of Reactions
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce a physiological response.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
Uniqueness
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and the imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-13-5-1-12(2-6-13)10-20-16(22)15(19-17(20)23)9-11-3-7-14(21)8-4-11/h1-9,21H,10H2,(H,19,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLUWRRUVVDJJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)
![1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol](/img/structure/B5112734.png)
![[4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone](/img/structure/B5112738.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![2-METHYL-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B5112762.png)

![1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide](/img/structure/B5112775.png)
![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)


![N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE](/img/structure/B5112793.png)

![6-oxo-1-(3-phenylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5112819.png)
